Pyridine hydrochloride
Description
Significance in Modern Synthetic Chemistry
Pyridine (B92270) hydrochloride is a pivotal compound in modern synthetic chemistry, valued for its utility in a wide array of applications, from pharmaceuticals to materials science. chemimpex.com Its significance stems from its role as a key intermediate, a catalyst, and a versatile reagent in numerous organic transformations. ontosight.aichemimpex.com
A primary application of pyridine hydrochloride is as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai It is a crucial component in the production of certain macrolide antibiotics, such as clarithromycin. google.com The parent compound, pyridine, is the starting material for herbicides like paraquat (B189505) and diquat, and for pyrithione-based fungicides. wikipedia.org The hydrochloride salt is often employed in these synthetic pathways due to its improved handling properties. ontosight.ai
In the realm of organic synthesis, this compound serves as a key reagent. It is particularly important in the formation of heterocyclic compounds, which are fundamental structures in many chemical industries. chemimpex.com It is also utilized in biochemical research and assays to study enzyme activities and metabolic pathways. google.comchemimpex.com
Recent research has highlighted the role of this compound and its derivatives as efficient and often recyclable catalysts. For instance, 4-(N,N-Dimethylamino)this compound (DMAP·HCl) has been successfully used as a recyclable, base-free catalyst for the acylation of inert alcohols and phenols. acs.orgorganic-chemistry.org This catalyst can be reused multiple times without a significant loss in activity, making it a more environmentally friendly alternative to traditional catalysts. organic-chemistry.org Furthermore, this compound has been shown to promote the synthesis of amide derivatives through a metal-free and solvent-free C-C bond cleavage approach, offering a more sustainable synthetic route. bohrium.com This method is noted for its broad substrate scope and good yields without the need for transition metals or harsh oxidants. bohrium.com
The compound's utility is summarized in the table below, showcasing its diverse roles in chemical synthesis.
| Application Area | Specific Use | Significance |
| Pharmaceutical Synthesis | Intermediate for antibiotics (e.g., Clarithromycin) google.com | Essential building block for medically important compounds. |
| Agrochemical Synthesis | Precursor for herbicides and fungicides wikipedia.org | Key component in the production of crop protection agents. |
| Catalysis | Recyclable catalyst for acylation reactions (as DMAP·HCl) acs.orgorganic-chemistry.org | Offers a greener, more economical alternative to traditional catalysts. |
| Organic Synthesis | Reagent for amide synthesis via C-C bond cleavage bohrium.com | Enables metal-free and solvent-free synthesis of amides. |
| Heterocyclic Chemistry | Reagent for the formation of heterocyclic compounds chemimpex.com | Fundamental for creating core structures in many chemical products. |
| Biochemical Research | Reagent in biochemical assays google.comchemimpex.com | Used to investigate biological pathways and enzyme function. |
Evolution of Research Perspectives on this compound
The scientific community's perspective on this compound has evolved significantly over the decades. Initially viewed as a classical acid catalyst and reagent for specific organic reactions, its role has expanded into more advanced and specialized applications, particularly in the context of green chemistry and materials science.
Historically, the applications of this compound were centered on fundamental organic transformations. A review from 1985 summarized its utility in reactions such as O- and N-demethylation, (cyclo)dehydration, the Fischer indole (B1671886) synthesis, aromatization, and the cleavage of epoxide and cyclopropane (B1198618) rings. researchgate.net These applications established this compound as a versatile and reliable reagent in the synthetic chemist's toolbox.
In recent years, research has shifted towards harnessing this compound for more sophisticated and sustainable chemical processes. A major area of modern research is its use in the synthesis and application of ionic liquids (ILs). chemimpex.com Pyridinium-based ionic liquids are being extensively explored as novel functional materials due to their excellent thermal and chemical stability. labinsights.nl These ILs, which can be synthesized from this compound precursors, are investigated as:
Catalysts: Protic pyridinium (B92312) ionic liquids have been developed as water- and air-stable acidic catalysts for reactions like esterification and alkylation. ionike.com
Reaction Media: They are considered green solvents for various chemical reactions and material transformations. labinsights.nlfrontiersin.org
Electrolytes: Their high ionic conductivity makes them suitable for applications in secondary batteries. labinsights.nl
Extraction Agents: Monosubstituted pyridinium-based ILs are used to purify various elements. labinsights.nl
This evolution is also marked by a focus on developing metal-free and solvent-free reaction conditions, where this compound acts as a promoter or catalyst. bohrium.com The development of recyclable catalysts like DMAP·HCl further underscores the shift towards environmentally benign synthesis. organic-chemistry.org This modern focus contrasts with its historical use in reactions that often required harsher conditions and generated more waste.
The following table illustrates the evolution of research focus on this compound:
| Research Era | Key Applications & Research Focus | Examples |
| Historical (Pre-2000s) | Use as a conventional acid catalyst and reagent in classical organic reactions. researchgate.net | O- and N-demethylation, Fischer indole synthesis, dehydration, aromatization. researchgate.net |
| Modern (2000s-Present) | Development of sustainable and advanced applications, focusing on green chemistry and materials science. | Recyclable organocatalysts (e.g., DMAP·HCl for acylation). organic-chemistry.orgMetal-free synthesis of amides. bohrium.comSynthesis and application of pyridinium-based ionic liquids as catalysts, solvents, and electrolytes. chemimpex.comlabinsights.nlionike.com |
This progression demonstrates a clear trend from a general-purpose reagent to a key component in the design of highly specific, efficient, and sustainable chemical systems.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.ClH/c1-2-4-6-5-3-1;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJFQRQNPXYVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027262 | |
| Record name | Pyridine hydrochloride | |
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Molecular Weight |
115.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Jubilant Life Sciences MSDS] | |
| Record name | Pyridine hydrochloride | |
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CAS No. |
628-13-7 | |
| Record name | Pyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyridine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine hydrochloride | |
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| Record name | Pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.026 | |
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| Record name | PYRIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U87419851 | |
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Synthetic Methodologies and Process Optimization for Pyridine Hydrochloride
Gas-Liquid and Liquid-Liquid Synthesis Routes
Pyridine (B92270) hydrochloride can be synthesized through two primary routes: the liquid-liquid method and the gas-liquid method. syndicatedanalytics.comchemicalbook.com
The liquid-liquid synthesis involves the direct reaction of pyridine with hydrochloric acid. syndicatedanalytics.comchemicalbook.com This method is straightforward but generally results in a lower yield of approximately 85%. chemicalbook.comgoogle.com A significant drawback of this approach is the need to distill a considerable amount of water, which can impede the formation of anhydrous pyridine hydrochloride and negatively impact product quality. google.com
The gas-liquid synthesis route, which involves reacting pyridine with hydrogen chloride gas, is generally more efficient, with reported yields of around 92%. chemicalbook.comgoogle.com A common procedure involves dissolving pyridine in a suitable organic solvent, such as dichloromethane (B109758) or toluene, and then introducing dry hydrogen chloride gas. google.comguidechem.com The reaction temperature is typically maintained between 30°C and 40°C, leading to the precipitation of white this compound crystals. guidechem.com The product can then be isolated by filtration and dried. guidechem.com
| Synthesis Route | Reactants | Typical Yield | Key Features |
| Liquid-Liquid | Pyridine and Hydrochloric Acid | 85% chemicalbook.comgoogle.com | Simpler setup, but requires water removal, affecting purity. google.com |
| Gas-Liquid | Pyridine and Hydrogen Chloride Gas | 92% chemicalbook.comgoogle.com | Higher yield and produces a purer, anhydrous product. google.com |
Clean Preparation and High-Purity Synthesis Techniques
Achieving high purity is crucial for many applications of this compound, particularly in pharmaceuticals and biochemical research. syndicatedanalytics.comgoogle.com Various methods have been developed to produce high-purity this compound while minimizing environmental impact.
One patented method for clean, high-purity synthesis involves generating hydrogen chloride gas by dripping 31% hydrochloric acid into 98% concentrated sulfuric acid. google.com The resulting gas is then dried and introduced into a solution of pyridine in an organic solvent like toluene. google.com This process can yield this compound with a purity of up to 99.5% and a water content of less than 0.2%. google.com The appearance of the product is a white crystalline powder. google.com
Purification of this compound can be achieved by crystallization from a mixture of chloroform (B151607) and ethyl acetate, followed by washing with diethyl ether. chemicalbook.com It is important to note that this compound is hygroscopic and must be protected from moisture. chemicalbook.comacs.org
Table of High-Purity Synthesis Parameters:
| Parameter | Value/Description |
|---|---|
| Purity Achieved | Up to 99.5% google.com |
| Water Content | Less than 0.2% google.com |
| Appearance | White crystalline powder google.com |
| Purification Solvents | Chloroform/Ethyl Acetate, Diethyl Ether chemicalbook.com |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods for pyridine and its derivatives. These approaches aim to improve reaction efficiency, reduce waste, and utilize less hazardous materials. ijarsct.co.in
One clean production method for this compound boasts no emission of the "three wastes" (waste gas, wastewater, and solid waste). google.com In this process, the byproduct, dilute sulfuric acid, is utilized to produce magnesium sulfate (B86663) heptahydrate, adding to the economic and environmental viability of the method. google.com
Another green approach involves the use of microwave-assisted synthesis for pyridine derivatives. This technique has been shown to provide excellent yields (82-94%), produce pure products, require shorter reaction times (2-7 minutes), and involve low-cost processing. acs.orgnih.gov While not directly for this compound, these advancements in pyridine synthesis highlight the trend towards more sustainable chemical processes. syndicatedanalytics.com
Derivatization Strategies for Pyridine-Based Compounds
Pyridine and its derivatives are fundamental building blocks in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries. syndicatedanalytics.comresearchgate.net Derivatization of the pyridine ring is a key strategy for creating new molecules with specific biological activities. jchemrev.com
This compound itself can be used to promote certain reactions, such as the synthesis of amide derivatives from aromatic amines and 1,3-diketones under metal-free and solvent-free conditions. bohrium.com This highlights its role not just as a product but also as a reagent in organic synthesis.
The pyridine scaffold is prevalent in many biologically active compounds, including the vitamins niacin and pyridoxal. syndicatedanalytics.comchemicalbook.com Derivatization strategies often focus on introducing various functional groups onto the pyridine ring to modulate the compound's properties. These strategies can include:
Nucleophilic Dearomatization: This involves the addition of a nucleophile to the pyridine ring, breaking its aromaticity and allowing for further functionalization. acs.org
Cyclization Reactions: Intramolecular cyclizations can be used to create complex, dearomatized heterocyclic structures from pyridine-containing starting materials. acs.org
Intermediate Derivatization: This method is a crucial strategy in the discovery and optimization of lead compounds in agrochemical development. researchgate.net
The synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride, an intermediate for producing 4-pyridinesulfonic acid, is an example of a derivatization that creates a useful synthetic intermediate. orgsyn.org This process involves the reaction of pyridine with thionyl chloride. orgsyn.org
Derivatization is also a key technique in analytical chemistry for enhancing the detection of compounds. For example, in the analysis of triterpenoids, derivatization reactions are often carried out in a pyridine solution to provide a weakly alkaline environment and prevent hydrolysis of the derivatizing reagent. nih.gov
Reaction Mechanisms and Catalytic Science of Pyridine Hydrochloride
Pyridine (B92270) Hydrochloride as a Reagent in Organic Transformations
O-Demethylation of Aromatic Methyl Ethers
The cleavage of methyl aryl ethers to their corresponding phenols is a primary application of pyridine hydrochloride. researchgate.net This transformation is typically carried out by heating the methoxy (B1213986) derivative with an excess of the reagent at temperatures ranging from 180 to 220°C. wikipedia.org The reaction proceeds through a mechanism initiated by the protonation of the ether oxygen by the pyridinium (B92312) ion. This initial step is thermodynamically unfavorable, which accounts for the harsh reaction conditions required. wikipedia.org
Following protonation, a nucleophilic attack on the methyl group by either pyridine or a chloride ion occurs via an SN2 mechanism. wikipedia.orgsciencemadness.org This results in the formation of the phenol (B47542) and either N-methylpyridinium chloride directly or methyl chloride, which then methylates pyridine to form N-methylpyridinium chloride. wikipedia.org The evolution of methyl chloride gas drives the reaction to completion. reddit.com
This method is particularly advantageous for compounds containing functional groups that are sensitive to stronger acids like hydrobromic acid. For instance, substrates with a trifluoromethyl (CF3) group can be successfully demethylated using this compound without hydrolysis of the CF3 group. researchgate.net The reaction is effective for a wide range of substrates, including derivatives of benzene, polycyclic aromatic hydrocarbons, and various benzoheterocycles. researchgate.net To ensure the desired outcome and prevent the formation of isomers through hydrolysis intermediates, it is crucial that the this compound used is thoroughly dry. researchgate.net
Microwave irradiation has been shown to significantly accelerate the demethylation of methyl aryl ethers using this compound in solvent-free conditions, often reducing reaction times to a matter of minutes. sciencemadness.orgresearchgate.net
Table 1: Examples of O-Demethylation of Aromatic Methyl Ethers
| Starting Material | Product | Conditions |
| 4,5-Dimethyl-7-methoxy-1-tetralone | 4,5-Dimethyl-7-hydroxy-1-tetralone | Py·HCl, 180-190°C, 3h |
| Various methyl aryl ethers | Corresponding phenols | Py·HCl, Microwave (215W), 14-16 min |
N-Demethylation Reactions
This compound is also an effective reagent for the N-demethylation of certain nitrogen-containing compounds. researchgate.netresearchgate.net For instance, it has been successfully employed in the N-demethylation of N-methylphenothiazines and in the synthesis of 4-chloro-3-methyl-pyrazolo[3,4-b]quinoline. researchgate.net The mechanism is analogous to O-demethylation, involving the formation of a quaternary amine intermediate, which then undergoes an SN2 reaction. sciencemadness.org Pyridinium chloride has been specifically noted as a reagent for the N-demethylation of N-methylazinium derivatives. semanticscholar.org
Cyclodehydration Processes
While not as universally applied as polyphosphoric acid, this compound is a valuable reagent for cyclodehydration reactions, particularly when a concurrent demethylation is desired. researchgate.net It is also frequently used in cyclization reactions where the necessary hydroxyl group for the cyclization is generated in situ through the demethylation of a methoxy group. researchgate.net
C-C Bond Cleavage Methodologies
While direct C-C bond cleavage by this compound is not a primary application, related pyridine derivatives and reaction conditions can facilitate such transformations. For instance, C-demethylation and methyl group migration have been observed as side reactions during the O-demethylation of certain phenolic ethers with this compound. rsc.org More complex systems involving pyridine derivatives can undergo C-C bond cleavage through mechanisms like redox-mediated dioxygen activation in diruthenium complexes incorporating 2,2'-pyridil. nih.gov Additionally, the cleavage of C-N bonds in primary amines is a key step in the synthesis of multi-substituted pyridine derivatives from aryl methyl ketones. rsc.org
Dehalogenation Reactions
This compound can influence dehalogenation reactions, although its role is often indirect. In some cases, dehalogenation can occur as an unintended side reaction. For example, the dehalogenation of an iodo derivative by this compound has been reported. researchgate.net In the context of dehydrohalogenation, which is the removal of a hydrogen halide, pyridine can act as a base to facilitate the elimination reaction, leading to the formation of alkenes. wikipedia.orgiust.ac.ir The mechanism can involve the formation of a pyridinium salt intermediate. chemicalforums.com The rate of dehalogenation is dependent on the carbon-halogen bond strength, with the order being I > Br > Cl > F. wikipedia.org
Acylation of Alcohols and Phenols
In the presence of an acylating agent like acetic anhydride (B1165640), pyridine and by extension this compound, can catalyze the acylation of alcohols and phenols. rsc.org Pyridine acts as a nucleophilic catalyst, attacking the acylating agent to form a highly reactive acyl-pyridinium intermediate. reddit.comstackexchange.com This intermediate is then more susceptible to nucleophilic attack by the alcohol or phenol, leading to the formation of the corresponding ester. stackexchange.com Pyridine also serves as a base to neutralize the acidic byproduct of the reaction. reddit.comstackexchange.com While alcohols can be acetylated by acetic anhydride alone, the presence of pyridine significantly enhances the reaction rate, especially for phenols. rsc.org
Thiolation of Alkenes
This compound has been identified as an effective catalyst for the thiolation of alkenes, enabling the divergent synthesis of both allyl and vinyl sulfides. This catalytic process involves a tandem reaction sequence that combines addition and elimination steps, proving to be a highly efficient protocol for forming these valuable sulfur-containing organic compounds. arkat-usa.orgdntb.gov.ua
The reaction is typically carried out using an alkene and an N-thiosuccinimide as the sulfur source, with this compound acting as the catalyst. The process is notable for its ability to proceed under mild conditions and demonstrates tolerance to a wide range of functional groups, yielding moderate to excellent amounts of the desired sulfide (B99878) products. arkat-usa.org
The proposed mechanism for this transformation begins with the interaction of this compound and the N-thiosuccinimide. This interaction is believed to generate a sulfenyl chloride intermediate. Subsequently, the sulfenyl chloride undergoes an addition reaction with the alkene to form a chlorothiolated intermediate. In the final step, the pyridine component of the catalyst system facilitates an elimination reaction, which removes a proton and the chlorine atom to form the final allylic or vinyl sulfide product and regenerate the this compound catalyst. arkat-usa.org The balanced acidity and basicity of the this compound system are crucial for the success of this tandem addition-elimination sequence. arkat-usa.org
Researchers have utilized various α-alkylstyrenes and 1,1-diphenylethylene (B42955) derivatives as substrates in this reaction, successfully converting them into the corresponding sulfides. arkat-usa.org The formation of the key sulfenyl chloride intermediate during the reaction has been supported by in situ ¹H NMR experiments. arkat-usa.org
| Alkene Substrate | Sulfur Source | Product Type | Yield |
|---|---|---|---|
| α-Methylstyrene | N-(phenylthio)succinimide | Allyl Sulfide | Good to Excellent arkat-usa.org |
| 1,1-Diphenylethylene | N-(phenylthio)succinimide | Vinyl Sulfide | Good to Excellent arkat-usa.org |
| Various α-alkylstyrenes | Various N-thiosuccinimides | Allylic Sulfides | Moderate to Excellent arkat-usa.org |
| Various 1,1-diphenylethylene derivatives | Various N-thiosuccinimides | 1,1-Diarylvinyl Sulfides | Moderate to Excellent arkat-usa.org |
This compound in Catalysis
Organocatalysis Applications
This compound serves as an effective organocatalyst in several organic transformations. Its utility stems from its ability to act as a mild acid catalyst and a source of both a nucleophilic anion (chloride) and a weakly basic organic molecule (pyridine). This dual nature is central to its catalytic activity.
A prime example of its application in organocatalysis is the aforementioned thiolation of alkenes. In this reaction, this compound catalyzes the tandem addition-elimination sequence to produce allylic and vinyl sulfides. arkat-usa.org The pyridinium ion acts as a proton source to activate the N-thiosuccinimide, facilitating the formation of a sulfenyl chloride, while the pyridine base assists in the final elimination step. arkat-usa.org This showcases a system where the catalyst's acidic and basic components are balanced to achieve the desired transformation. arkat-usa.org
Beyond this specific reaction, pyridine and its derivatives are widely explored as organocatalysts for various chemical transformations, including acylations, heterocyclization, and additions to carbonyl compounds. While many of these applications use modified pyridine structures, the fundamental catalytic role of the pyridine scaffold is a well-established principle in organic synthesis.
Catalytic Demethylation Processes
This compound is a widely used and effective reagent for the demethylation of methyl aryl ethers, a crucial deprotection step in the synthesis of phenols. This method is often favored due to the low cost and ready availability of the reagent, and the fact that the reaction can frequently be performed without a solvent. nbinno.com
The process typically involves heating a methyl aryl ether with this compound at high temperatures (e.g., 180–210 °C). nbinno.comnih.gov Under these conditions, the pyridinium ion acts as an acid to protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the chloride ion.
To enhance the efficiency and reduce reaction times, microwave irradiation has been successfully employed for this transformation. nbinno.com Using microwave heating, the demethylation of various methyl aryl ethers can be completed in significantly shorter timeframes (e.g., within 16 minutes) in solvent-free conditions, providing the corresponding phenols in high yields. nbinno.comresearchgate.net This microwave-assisted protocol represents a simple, rapid, and highly efficient method for this important deprotection reaction. nbinno.com The technique has been applied to intermediates in the synthesis of complex molecules, such as the demethylation of 4,5-dimethyl-7-methoxy-1-tetralone. nbinno.com It is also used on an industrial scale for the demethylation of pharmaceutical compounds like metoclopramide. nih.gov
| Substrate Type | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Methyl Aryl Ethers | Conventional Heating (180-190 °C), 3 hours | Low reagent cost, solvent-free option | nbinno.com |
| Methyl Aryl Ethers | Microwave Irradiation (215 W), ~16 minutes | Rapid, high efficiency, solvent-free | nbinno.com |
| Metoclopramide Monohydrochloride | Conventional Heating (~210 °C) | Applicable to pharmaceutical synthesis | nih.gov |
Role in Chromate-Based Oxidations
This compound is intrinsically linked to chromate-based oxidations, specifically those employing Pyridinium Chlorochromate (PCC). PCC is a milder oxidizing agent compared to chromic acid and is widely used for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. google.compharmaguideline.comjscimedcentral.com
The reagent PCC, with the formula [C₅H₅NH]⁺[CrO₃Cl]⁻, is a salt composed of the pyridinium cation (the conjugate acid of pyridine) and the chlorochromate anion. jscimedcentral.com It is typically prepared by the addition of pyridine to a solution of chromium trioxide and concentrated hydrochloric acid. mdpi.com The components of this compound (pyridine and HCl) are thus fundamental to the synthesis of this important oxidizing agent.
Metal Complex Catalysis with Pyridine-Containing Ligands
While this compound itself is not typically a direct ligand in metal complex catalysis, it plays a crucial role in the synthesis of the pyridine-containing ligands that are essential for such catalysts. Transition metal complexes featuring pyridine-based ligands are important in a wide range of catalytic applications, including polymerization, hydrogenation, and cross-coupling reactions.
A significant synthetic challenge in preparing certain functionalized ligands, such as pyridine-phenolic ligands, is the deprotection of a precursor molecule. This compound has proven to be a highly efficient reagent for the demethylation step required to generate the final phenolic group on the ligand. arkat-usa.org For instance, in the synthesis of various 2-(hydroxyphenyl)pyridine ligands, heating the methoxy-protected precursor with this compound at 200 °C without a solvent provides an effective and high-yielding route to the desired ligand. arkat-usa.org This method was found to be more efficient and lead to easier purification compared to other common demethylating agents like boron tribromide. arkat-usa.org
Once synthesized, these pyridine-containing ligands are coordinated with various metal centers (e.g., Palladium, Rhodium, Titanium, Copper) to form active catalysts. The electronic and steric properties of the pyridine ligand can be tuned to influence the activity and selectivity of the resulting metal complex catalyst. Therefore, the role of this compound in this context is that of a key synthetic reagent enabling the creation of the organic ligand scaffold, which is fundamental to the structure and function of the final metal catalyst. arkat-usa.org
Advanced Spectroscopic Characterization and Analytical Research of Pyridine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and its application to pyridine (B92270) hydrochloride provides significant insights into the electronic environment of the pyridinium (B92312) ring. The formation of the hydrochloride salt from pyridine results in a distinct downfield shift for all proton signals in the 1H NMR spectrum. This phenomenon is attributed to the protonation of the nitrogen atom, which imparts a positive formal charge on the nitrogen and leads to a decrease in electron density across the aromatic ring. The deshielding effect is most pronounced at the α-protons (adjacent to the nitrogen), with a lesser, though still significant, effect on the β- and γ-protons.
In an aqueous solution, the chemical shifts of the protons in pyridine hydrochloride have been reported, demonstrating this clear downfield trend compared to free pyridine. The acidic proton on the nitrogen (N-H) is also observable and its chemical shift can be highly dependent on the solvent and concentration.
Similarly, 13C NMR spectroscopy reveals a corresponding downfield shift for the carbon atoms of the pyridine ring upon protonation. The electron-withdrawing effect of the positively charged nitrogen atom reduces the electron density at the carbon positions, leading to their deshielding. The C2/C6 and C4 carbons are typically the most affected.
Interactive Table: 1H NMR Chemical Shifts (δ, ppm) of Pyridine and this compound in Aqueous Solution
| Compound | Hα (ppm) | Hβ (ppm) | Hγ (ppm) |
| Pyridine | 8.59 | 7.38 | 7.78 |
| This compound | 8.88 | 8.11 | 8.61 |
Data is illustrative and may vary based on experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules. In the case of this compound, the vibrational spectra show marked differences compared to that of pyridine, reflecting the structural changes upon salt formation. The protonation of the nitrogen atom and the formation of the N-H bond introduce new vibrational modes and perturb existing ones.
A key feature in the IR spectrum of this compound is the appearance of a broad absorption band in the region of 2400-2800 cm-1, which is characteristic of the N+-H stretching vibration in pyridinium salts. This band is often broad due to hydrogen bonding with the chloride anion.
Furthermore, the C-H stretching vibrations of the aromatic ring, typically observed around 3000-3100 cm-1, are shifted to higher frequencies upon protonation. The ring stretching vibrations, which appear in the 1400-1650 cm-1 region, also experience shifts and changes in intensity. For instance, the C=C and C=N stretching vibrations are altered due to the change in the electronic structure of the ring. The in-plane and out-of-plane C-H bending vibrations are also sensitive to the formation of the hydrochloride salt.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyridinium ring. The changes observed in the Raman spectra upon protonation are consistent with the IR data and provide a more complete picture of the vibrational analysis of this compound.
Interactive Table: Selected Vibrational Frequencies (cm-1) for this compound
| Vibrational Mode | Approximate Frequency (cm-1) |
| N+-H Stretch | 2400-2800 (broad) |
| Aromatic C-H Stretch | ~3100 |
| Ring Stretching (C=C, C=N) | ~1630, ~1540, ~1480 |
| In-plane C-H Bending | ~1240, ~1190 |
| Out-of-plane C-H Bending | ~930, ~750 |
Data is compiled from various sources and represents typical values.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV spectrum of pyridine exhibits absorption bands corresponding to π → π* and n → π* transitions. The formation of this compound significantly alters the electronic structure and, consequently, its UV-Vis absorption spectrum.
Upon protonation of the nitrogen atom, the non-bonding (n) electrons are involved in the formation of the N-H bond. As a result, the n → π* transition, which is typically a weak absorption in pyridine, undergoes a hypsochromic (blue) shift and is often obscured by the stronger π → π* transitions.
The π → π* transitions of the aromatic system are also affected by the increased positive charge on the ring. This generally results in a slight bathochromic (red) shift of the main absorption bands. The absorption maxima for this compound are therefore expected to be at slightly longer wavelengths compared to pyridine in a non-polar solvent, but similar to pyridine in an acidic medium where it exists in its protonated form. The fine vibrational structure often observed in the UV spectrum of pyridine in the vapor phase is typically lost in solution, resulting in broader absorption bands for this compound.
Mass Spectrometry in this compound Research
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. When analyzing a salt like this compound using techniques such as electron ionization (EI) mass spectrometry, the analysis typically reflects the properties of the volatile neutral molecule, in this case, pyridine. The hydrochloride salt itself is non-volatile and would thermally decompose or deprotonate in the ion source.
Therefore, the mass spectrum of this compound is essentially identical to that of pyridine. The molecular ion peak (M+•) for pyridine (C5H5N) would be observed at a mass-to-charge ratio (m/z) of 79.
The fragmentation pattern of the pyridine molecular ion is characterized by the stability of the aromatic ring. The initial fragmentation often involves the loss of a hydrogen cyanide (HCN) molecule, resulting in a prominent fragment ion at m/z 52. This corresponds to the formation of a cyclobutadiene (B73232) radical cation. Further fragmentation can occur, but the loss of HCN is a characteristic pathway for pyridine and its simple derivatives under EI conditions.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
The crystal structure would reveal the nature of the hydrogen bonding interactions between the pyridinium N-H group and the chloride anion. These interactions are crucial in defining the solid-state structure and properties of the salt. The geometry of the pyridinium ring itself, including any distortions from ideal planarity upon protonation and crystal packing, can be accurately determined.
Theoretical and Computational Chemistry Studies on Pyridine Hydrochloride
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridine (B92270) hydrochloride and related systems.
DFT calculations, often using functionals like B3LYP, are employed to optimize the geometry of pyridine hydrochloride and to calculate its vibrational frequencies. researchgate.netmdpi.com For instance, studies have used the B3LYP/6-311G(3df) level of theory to compute the vibrational spectra of pyridine perchlorate salt in acetonitrile solution, showing that the structure and hydrogen bonding are significantly influenced by the surrounding medium. researchgate.net In combined experimental and computational analyses, DFT has been used to determine protonation sites and to understand the resulting changes in electron distribution and aromaticity of the pyridine ring. plos.org
DFT is also utilized to explore the interaction energies between pyridine derivatives and HCl. For example, the interaction energy between HCl and a pyridine derivative has been estimated using the B3LYP/6-311++G(2d,3p) level of theory, incorporating the basis-set superposition error (BSSE) and the counterpoise correction method. plos.org These calculations help in understanding the stability and nature of the pyridinium (B92312) cation.
Furthermore, DFT calculations are instrumental in analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which provides insights into the kinetic stability of the molecule. rsc.org A large HOMO-LUMO gap suggests high kinetic stability. rsc.org Natural Bond Orbital (NBO) analysis, another application of DFT, reveals details about charge transfer and hyperconjugative interactions within the molecule. researchgate.netrsc.org
Key DFT Applications for this compound:
| Application | Level of Theory/Method | Investigated Properties | Reference |
|---|---|---|---|
| Vibrational Spectra | B3LYP/6-311G(3df) | Vibrational wavenumbers, effect of solvent | researchgate.net |
| Protonation Sites | DFT formalism | Electron distribution, aromaticity | plos.org |
| Interaction Energy | B3LYP/6-311++G(2d,3p) with BSSE | Stability of adducts | plos.org |
| Electronic Structure | DFT at BLYP level | HOMO-LUMO energy gap, kinetic stability | rsc.org |
Quantum Chemical Analyses of Bonding and Electron Density
Quantum chemical analyses provide a detailed picture of the bonding and electron density distribution in this compound. These studies often employ methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis to characterize the interactions within the molecule.
Ab initio quantum mechanics methods, such as MP2 with various basis sets (e.g., 6-311++G(2df,2p)), have been used to investigate the hydrogen bonds between pyridine and HCl. researchgate.net These studies reveal significant frequency red shifts for the Cl-H vibration and an elongation of the bond upon complex formation. researchgate.net
AIM analyses of the pyridine-HCl complex reveal shifts in electron density that accompany hydrogen bonding. digitellinc.com The electron density at the N---H bond critical points in stronger systems significantly exceeds typical values for moderately strong hydrogen bonds. digitellinc.com The sum of the electron density values at the H-Cl and N---H bond critical points is found to be nearly constant across various fluorinated pyridine-HCl complexes, indicating a conservation of total bond order. digitellinc.com
The topology of the electron density, as determined from high-resolution X-ray diffraction data and multipole refinement, establishes the nature of covalent bonds within the pyridine ring and the characteristics of intermolecular hydrogen bonds. rsc.org For instance, the covalent nature of N-C and C-C bonds is confirmed by the presence of (3, -1) bond critical points associated with large electron densities and negative Laplacian values. rsc.org
The presence of a counterion, such as chloride, significantly affects the π-electron densities in the pyridinium cation, reducing the polarization of the π-cloud. cdnsciencepub.com This highlights the importance of considering the full ionic pair in computational models.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dereadthedocs.io The MEP is mapped onto a surface of constant electron density to identify electron-rich and electron-poor regions. uni-muenchen.de
For pyridine, the MEP map shows a region of negative potential (typically colored red) around the nitrogen atom, corresponding to its lone pair of electrons, making it a site for electrophilic attack or protonation. researchgate.netresearchgate.net The regions of positive potential (blue) are generally located around the hydrogen atoms. researchgate.net
In the context of this compound, the MEP would show a significant positive potential around the N-H+ proton of the pyridinium cation, indicating its acidic nature. The chloride ion, in turn, would be characterized by a negative electrostatic potential. This visualization helps in understanding the electrostatic interactions that govern the formation and stability of the salt.
MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and the formation of molecular aggregates. nih.gov The topology of the MEP, characterized by its critical points, can identify electron-rich locations like lone pairs and π-bonds, providing a robust prediction of how the molecule will interact with other species. nih.gov
Atoms in Molecules (AIM) Theory Investigations
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orguni-rostock.dewiley-vch.de This theory is particularly useful for characterizing non-covalent interactions, such as hydrogen bonds, which are central to the structure of this compound.
AIM analyses have been conducted on pyridine-HX complexes to study hydrogen bonding and proton transfer. digitellinc.com These studies reveal that the electron density at the N---H bond critical point is a good measure of the strength of the hydrogen bond. digitellinc.com For pyridine-HCl, a transition to a proton-transfer-type structure is observed in dielectric media, which is signaled by changes in molecular structure and topological properties of the H-Cl and N---H bonds. digitellinc.com
The theory defines atoms as basins of space, each containing one nucleus as an attractor of the gradient vector field of the electron density. wiley-vch.de The lines of maximum electron density that link certain pairs of nuclei are identified as bond paths, and the point of minimum density along this path is the bond critical point (BCP). The properties of the electron density at the BCP, such as its magnitude and the Laplacian, provide information about the nature of the chemical bond.
For pyridine derivatives, AIM analysis has been used to differentiate between different types of hydrogen bonding systems. aip.org For example, in complexes with haloforms, the intermolecular interaction line can link the hydrogen of the haloform to either the nitrogen or a carbon atom of the pyridine ring, depending on the specific haloform and the basis set used in the calculation. aip.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of systems, such as this compound in solution.
MD simulations have been used to study the behavior of pyridine in aqueous solutions. nih.gov These simulations show that pyridine interacts with water primarily through hydrogen bonds with the lone pair of the nitrogen atom. nih.gov The number of hydrogen bonds between the pyridine nitrogen and water is relatively insensitive to the concentration of pyridine. nih.gov Pyridine molecules are observed to interact with each other via T-type edge-face interactions rather than face-face stacking. nih.gov
In the context of this compound, MD simulations can be employed to investigate the solvation of the pyridinium and chloride ions, the stability of the ion pair, and the dynamics of proton exchange with the solvent. Classical molecular dynamics simulations, using force fields like CHARMM, can model the behavior of aqueous pyridine solutions under various conditions. nih.gov
MD simulations, in conjunction with DFT, can also be used to investigate the mechanistic aspects of the chemisorption of pyridine molecules on surfaces. rsc.org These studies reveal that pyridine can interact with surfaces through a combination of noncovalent interactions, including Cu⋯N, Cu/I⋯π/π*, and hydrogen bonding. rsc.org
Proton Transfer Studies in Pyridine-HX Complexes
The extent of proton transfer from the acid (HX) to the pyridine nitrogen is a key feature of pyridine-HX complexes and has been the subject of numerous theoretical studies. The question of whether this compound exists as a simple hydrogen-bonded complex (C₅H₅N···HCl) or an ion pair (C₅H₅NH⁺···Cl⁻) in the gas phase has been addressed by rotational spectroscopy and computational studies. rsc.org The results indicate that in the gas phase, the extent of proton transfer is small, and the complex is best described as a hydrogen-bonded system. rsc.org
Quantum-chemical studies on pyridine-HCl and its fluorinated analogs show that the dielectric media enhance hydrogen-bond strength and can induce a transition to a proton-transfer-type structure. digitellinc.com This transition is accompanied by significant structural changes and shifts in the topological properties of the H-Cl and N---H bonds. digitellinc.com
The role of molecular aggregation in proton transfer processes has also been investigated. researchgate.netrsc.org For instance, the formation of aggregates like CyPy/(TCA)₂ (where CyPy is 4-cyanopyridine and TCA is trichloroacetic acid) in solution is shown to favor the proton transfer process. researchgate.netrsc.org
NMR studies of the pyridine + HCl system over a wide range of compositions have provided insights into the competing hydrogen bonding interactions that affect proton transfer. dntb.gov.ua As excess HCl is added to pyridinium chloride, it competes for the chloride ion, leading to the formation of HCl₂⁻ and larger aggregates, which in turn affects the shielding of the N-H⁺ proton. dntb.gov.ua
Computational Modeling of Chemoresponsive Systems
Computational modeling plays a crucial role in the design and understanding of chemoresponsive systems, where a change in the chemical environment triggers a specific response. Pyridine and its derivatives are often incorporated into such systems due to their pH-sensitive nature.
Combined experimental and computational studies have been used to investigate the protonation sites in thermolabile protecting groups containing a 2-pyridynyl moiety. plos.org These studies, which include static quantum-mechanics calculations and DFT, have shown that protonation primarily occurs on the pyridine nitrogen (N1). plos.org This protonation acts as a "chemical switch" that can inhibit the thermal removal of the protecting group by decreasing the aromaticity of the pyridine ring. plos.org Such insights are valuable for the design of thermolytic devices.
Computational modeling can also be used to predict the pKa of pyridine derivatives, which is a key parameter in designing pH-responsive materials. The calculated pKa values can be good predictors of whether a complex between a carboxylic acid and a pyridine derivative will result in a co-crystal (no proton transfer) or a molecular salt (proton transfer). rsc.org
Applications of Pyridine Hydrochloride in Specialized Chemical and Material Sciences
Preparation of High-Performance Polymers
Pyridine (B92270) hydrochloride and its derivatives play a significant role in the development of high-performance polymers by acting as catalysts, monomers, or modifying agents. Their inclusion in polymer structures can impart desirable properties such as enhanced thermal stability, electrical conductivity, and specific chemical reactivity.
In the realm of conductive polymers, pyridine-based structures are integral to materials used in advanced electronics, including light-emitting diodes (LEDs). researchgate.net The nitrogen atom in the pyridine ring can be quaternized, leading to the formation of ionically conducting polymers. tsijournals.com These materials are of interest for applications requiring mixed ionic and electronic conductivity, such as in energy storage devices and permselective membranes. tsijournals.com The electrical properties of these polymers can be further tuned through doping. For instance, the conductivity of polyaniline, a well-known conducting polymer, can be significantly influenced by the choice of dopant, with acidic compounds playing a crucial role in enhancing charge carrier mobility. researchgate.netresearchgate.net Research has shown that nitrogenous polymers produced by reacting pyridine with chlorine at high temperatures exhibit low resistivities, indicating a highly conjugated and conductive structure. researcher.life
The synthesis of polymers incorporating pyridine units can lead to materials with tailored functionalities. For example, amphiphilic copolymers containing pyridine rings have been designed as sensors for metal ions, where the basic nitrogen atom and adjacent functional groups provide binding sites. mit.edu
Table 1: Properties of Pyridine-Containing Polymers
| Polymer Type | Key Property | Potential Application |
|---|---|---|
| Polypyridine | Electrical Conductivity | Anode material in batteries researchgate.net |
| Poly(ethynylpyridinium salt)s | Ionic Conductivity | Energy storage devices tsijournals.com |
| Polyaniline (doped) | High Conductivity | Rechargeable batteries, sensors researchgate.net |
| Pyridine-based copolymers | Metal Ion Sensing | Environmental monitoring mit.edu |
Research in New Energy Materials
The quest for more efficient and stable energy storage and conversion systems has led to the investigation of novel materials, where pyridine hydrochloride and its derivatives have shown considerable promise. Their applications span from electrolytes in batteries to components in solar cells, contributing to improved performance and longevity.
In the field of lithium-ion batteries, pyridine-based compounds are being explored as electrolyte additives. A series of additives based on pyridine-boron trifluoride adducts has been shown to enhance the performance of high-voltage lithium-ion batteries. researchgate.net These additives contribute to improved capacity retention and lower impedance during high-voltage cycling, making them competitive with well-established additives. researchgate.net Polymer electrolytes, which offer enhanced safety over liquid electrolytes, are another area of focus. While some poly(N-propylaziridine)/lithium salt compositions have been found to have insufficient conductivity for battery applications at ambient temperatures, the research highlights the importance of polymer structure in promoting ion separation and mobility. dtic.mil
Pyridine and its derivatives have also made a significant impact on the development of perovskite solar cells, a promising photovoltaic technology. Pyridine can be used as an additive in the perovskite precursor solution to improve the quality of the perovskite film, leading to larger grain sizes, fewer defects, and reduced charge carrier recombination. researchgate.net This results in a notable increase in power conversion efficiency. researchgate.net Furthermore, certain pyridine derivatives can act as surface passivating agents, reducing defects on the perovskite film and enhancing the stability of the solar cells. acs.org The molecular structure of pyridine additives is critical, as some can form complexes with the perovskite, and careful design is needed to prevent corrosion of the perovskite material. nih.gov The use of 4-tert-butyl)pyridine has been shown to control the crystallization of tin-based perovskites without causing oxidation, leading to a lower defect density and improved photovoltaic performance. nih.gov
Table 2: Performance Enhancement in Perovskite Solar Cells with Pyridine Derivatives
| Pyridine Derivative | Role | Performance Improvement |
|---|---|---|
| Pyridine | Additive in precursor solution | Power conversion efficiency increased from 16.94% to 19.03% researchgate.net |
| Py-NH2 | Surface passivation agent | Champion power conversion efficiency of 14.75% (control: 11.55%) acs.org |
| 4-(tert-butyl)pyridine | Crystallization control agent | Higher hole mobility and lower defect density nih.gov |
Development of Biosensors
The development of sensitive and selective biosensors is crucial for applications in medical diagnostics, environmental monitoring, and food safety. This compound and its derivatives have been utilized in the fabrication of various biosensing platforms, leveraging their electrochemical and chemical properties to enhance detection capabilities.
One notable application is in the development of nonenzymatic electrochemical glucose sensors. A lamellar nickel-based metal-organic framework (Ni-MOF) regulated by pyridine has demonstrated high sensitivity and a rapid response time for glucose detection. nih.gov The pyridine acts as a regulator during the synthesis of the Ni-MOF, controlling its morphology to create a 2D lamellar structure with a higher surface area and more exposed active sites, which enhances its sensing performance. nih.gov
In the field of immunosensors, pyridine derivatives have been incorporated into the development of platforms for detecting specific biomarkers. For instance, an electrochemical immunosensor for the detection of the Helicobacter pylori biomarker HopQ has been developed, showcasing the versatility of these compounds in creating sensitive diagnostic tools. mdpi.com Furthermore, graphene-zirconium metal-organic framework hybrids have been employed as electrode materials for the electrochemical sensing of pyridine and quinoline (B57606), demonstrating their potential for detecting nitrogen-containing compounds in various samples. researchgate.net The unique electronic properties of pyridine also play a role in surface-enhanced Raman scattering (SERS), a technique that allows for ultra-sensitive molecular detection. The observation of enhanced Raman signals from pyridine on a rough silver electrode was a foundational discovery in the field of SERS. fishersci.com
Table 3: Performance of Pyridine-Based Biosensors
| Biosensor Type | Analyte | Key Performance Metric |
|---|---|---|
| Pyridine-regulated Ni-MOF | Glucose | Sensitivity: 907.54 µA mM⁻¹ cm⁻²; Linear range: 0.5–2665.5 µM nih.gov |
| Graphene-Zr-MOF hybrid | Pyridine | Limit of Detection: 0.00140 wt% researchgate.net |
| Graphene-Zr-MOF hybrid | Quinoline | Limit of Detection: 0.00207 wt% researchgate.net |
Chemoresponsive Liquid Crystals Design and Functionality
Chemoresponsive liquid crystals (LCs) are a class of smart materials that exhibit changes in their optical properties in response to specific chemical analytes. The design of these materials often involves the precise engineering of molecular interactions at the LC interface, a role for which pyridine derivatives are well-suited due to their ability to participate in hydrogen bonding and coordinate with metal ions.
Pyridine and its derivatives can be incorporated into the structure of liquid crystal molecules or used to functionalize surfaces that orient the LCs. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, allowing for the formation of supramolecular complexes with molecules that are hydrogen bond donors, such as carboxylic acids. mdpi.com This interaction can induce or modify the liquid crystalline phases.
In one approach, the surface of a substrate is functionalized with pyridine-containing molecules. These surfaces can then direct the alignment of a liquid crystal that has hydrogen-bonding capabilities. The introduction of a target analyte that can disrupt these hydrogen bonds leads to a change in the LC orientation, which is observable as an optical signal. This principle has been used to design LCs that respond to various chemical species. The specificity of these interactions is crucial for developing selective sensors. For example, by carefully designing the hydrogen bond acceptor and donor groups, it is possible to create NP/LC composites with improved miscibility and reduced nanoparticle aggregation. rsc.org
Corrosion Inhibition Mechanisms and Performance
The protection of metals from corrosion is of paramount importance in numerous industries. This compound and its derivatives have been extensively studied as effective corrosion inhibitors, particularly for steel in acidic environments. Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.
The mechanism of inhibition involves the interaction of the pyridine molecule with the metal surface. This can occur through physisorption, which involves electrostatic interactions between the charged metal surface and the protonated pyridine molecule, or chemisorption, where coordination bonds are formed between the inhibitor molecules and the metal. bohrium.com The presence of heteroatoms like nitrogen and the aromatic nature of the pyridine ring facilitate this adsorption process.
The effectiveness of pyridine derivatives as corrosion inhibitors is influenced by their concentration, the nature of substituents on the pyridine ring, and the temperature. Studies have shown that the inhibition efficiency generally increases with the concentration of the inhibitor. For instance, a pyridine derivative, 3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-one, exhibited an inhibition efficiency of over 99% at a concentration of 0.005 M for mild steel in 0.5 M hydrochloric acid. chemmethod.com The substitution on the pyridine ring plays a significant role, with different functional groups altering the electron density on the ring and thus affecting the strength of adsorption. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. bohrium.com
Table 4: Inhibition Efficiency of Pyridine Derivatives on Steel in HCl Solution
| Pyridine Derivative | Concentration (M) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 2,6-bis-(hydroxy)-pyridine (P1) | 10⁻³ | Not specified | peacta.org |
| 2,6-bis-(chloro)-pyridine (P2) | 10⁻³ | Not specified | peacta.org |
| diethyl 1,1'-(pyridine-2,6-diyl)bis(5-methyl-1H-pyrazole-3-carboxylate) (P3) | 10⁻³ | 91.5 | peacta.org |
| 3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-one (2c) | 0.005 | 99.62 | chemmethod.com |
Role in Nuclear Fuel Reprocessing Technologies (Tertiary Pyridine Resins)
In the context of nuclear fuel reprocessing, the separation of valuable actinides, such as uranium and plutonium, from fission products and other waste materials is a critical step. Tertiary pyridine-type anion-exchange resins have been developed and investigated for their potential use in these separation processes, particularly for the treatment of spent nuclear fuels. tandfonline.com
These specialized resins are synthesized using monomers like 4-vinylpyridine (B31050) and divinylbenzene. tandfonline.com The resulting polymer contains tertiary amine functional groups from the pyridine units, which can act as anion exchangers. These resins have been shown to be mechanically strong and exhibit minimal swelling or shrinking in different chemical environments. tandfonline.com
The separation process relies on the selective adsorption of various ions from solution onto the resin. In hydrochloric acid solutions, for example, many metal ions form anionic chloride complexes that can be adsorbed by the anion-exchange resin. The strength of this adsorption varies depending on the element and the concentration of the acid. This differential adsorption allows for the chromatographic separation of different components of the spent fuel. For instance, uranium can be effectively separated from many fission products using this technique. tandfonline.com Furthermore, these resins have been used for the chromatographic separation of trivalent actinides like americium, curium, and californium in methanolic nitric acid solutions. researchgate.net The separation of minor actinides from lanthanides is another important application, and bis-triazinyl-pyridine (BTP) impregnated resins have been developed for this purpose. iaea.org
Table 5: Separation of Elements using Tertiary Pyridine-Type Resin
| Application | Resin Type | Separated Elements | Key Finding |
|---|---|---|---|
| Spent Nuclear Fuel Treatment | Tertiary pyridine-type anion-exchange | Uranium from fission products | Suitable for reprocessing of nitride fuels tandfonline.com |
| Actinide Separation | Tertiary pyridine resin in silica (B1680970) beads | Americium, Curium, Californium | Separation achieved in methanolic nitric acid solutions researchgate.net |
| Minor Actinide Partitioning | Bis-Triazinyl-Pyridine (BTP) resin | Americium from Europium | High decontamination factor for Europium (>99.99%) iaea.org |
Environmental Fate, Ecotoxicology, and Remediation Research of Pyridine Derived Compounds
Biodegradation Pathways and Microbial Metabolism
The environmental persistence of pyridine-derived compounds is significantly influenced by microbial activity. A diverse range of bacteria and fungi are capable of degrading these compounds under both aerobic and anaerobic conditions, utilizing them as a source of carbon, nitrogen, and energy. nih.govacs.org The rate and pathway of biodegradation are dependent on the specific pyridine (B92270) derivative, the environmental conditions, and the microbial species present. nih.govacs.org
Under aerobic conditions, the microbial degradation of pyridine and its simpler derivatives often commences with a hydroxylation step, where oxygen atoms are incorporated into the pyridine ring. nih.gov This initial step is frequently catalyzed by mono- or dioxygenase enzymes. nih.gov Subsequent enzymatic reactions lead to the cleavage of the pyridine ring, ultimately resulting in the formation of simpler, readily metabolizable compounds such as succinic acid. biosynce.comrsc.org For instance, in the bacterium Arthrobacter sp. strain 68b, the degradation of pyridine involves a four-step enzymatic pathway that begins with a direct oxidative cleavage of the ring by a two-component flavin-dependent monooxygenase system. biosynce.comrsc.org
The structure of the pyridine derivative plays a critical role in its biodegradability. For example, pyridine carboxylic acids are generally transformed at a higher rate than other derivatives like methylpyridines or aminopyridines. nih.govacs.org Numerous bacterial genera have been identified for their ability to degrade pyridine compounds, including Arthrobacter, Nocardia, Bacillus, Pseudomonas, and Rhodococcus. researchgate.net
Anaerobic degradation of pyridine has also been observed, particularly under denitrifying conditions. benthamscience.combhu.ac.inrasayanjournal.co.in Some denitrifying bacteria, such as certain Azoarcus species, can metabolize pyridine using nitrate (B79036) as an electron acceptor. benthamscience.combhu.ac.in The degradation pathway under anaerobic conditions can sometimes mirror the aerobic pathway, involving an initial N-C-2 ring cleavage. benthamscience.combhu.ac.in
Interactive Table: Table 1: Selected Microorganisms Involved in the Biodegradation of Pyridine Derivatives
| Microorganism Genus | Degradation Condition | Key Enzymes/Pathways |
| Arthrobacter | Aerobic | Monooxygenase, Ring Cleavage |
| Nocardia | Aerobic | Hydroxylation |
| Bacillus | Aerobic | Hydroxylation |
| Pseudomonas | Aerobic, Anaerobic | Monooxygenase, Dioxygenase |
| Rhodococcus | Aerobic | Ring Cleavage |
| Azoarcus | Anaerobic (Denitrifying) | N-C-2 Ring Cleavage |
Photochemical Transformations and Abiotic Degradation
In addition to microbial processes, abiotic degradation, particularly photochemical transformation, contributes to the environmental fate of pyridine-derived compounds. nih.gov When exposed to sunlight, especially in aqueous environments, pyridine can undergo photodegradation. wikipedia.org
UV photolysis of pyridine has been shown to result in the formation of succinic acid as a primary product. wikipedia.org The rate and efficiency of this process can be influenced by various environmental factors, including pH. For instance, the photocatalytic degradation of pyridine using a Pt-ZnO catalyst supported on alumina (B75360) was found to be most effective under acidic conditions (pH 4), which is relevant to the environmental behavior of pyridine hydrochloride. rsc.org This enhanced degradation at lower pH can be attributed to a greater generation of hydroxyl radicals and improved adsorption of the pyridinium (B92312) ion onto the catalyst surface. rsc.org
Environmental Transport and Attenuation Mechanisms
The movement and distribution of pyridine-derived compounds in the environment are governed by several transport and attenuation mechanisms, including sorption, volatilization, and leaching. nih.gov The behavior of these compounds is strongly influenced by their physicochemical properties and the characteristics of the surrounding environmental matrix, such as soil type and pH.
Pyridine is a water-miscible liquid, and its hydrochloride salt, being an ionic compound, is highly soluble in water. ijarsct.co.ingoogle.com This high water solubility suggests a potential for leaching through the soil profile and transport into groundwater. benthamscience.com However, the mobility of pyridine is significantly affected by sorption processes.
As a weak base, pyridine can exist in both a neutral form and a protonated, cationic form (pyridinium), depending on the pH of the environment. bhu.ac.in In acidic soils and sediments, the pyridinium cation can be strongly adsorbed to negatively charged clay minerals and organic matter through cation exchange. biosynce.com This interaction can retard the movement of pyridine through the soil. The sorption of pyridine to soil is therefore pH-dependent, with increased sorption generally observed at lower pH values. biosynce.com
Ecotoxicological Studies on Pyridine Derivatives
Pyridine and its derivatives can exert toxic effects on a range of organisms, and understanding their ecotoxicology is essential for assessing their environmental risk. researchgate.net
Aquatic Ecotoxicology:
Pyridine has been shown to be toxic to various aquatic organisms. wikipedia.org Acute toxicity studies have determined the lethal concentrations (LC50) for several fish species. For example, the 96-hour LC50 for the fathead minnow (Pimephales promelas) has been reported to be in the range of 63-117 mg/L. For rainbow trout (Oncorhynchus mykiss), a 96-hour static LC50 of 4.6 mg/L has been reported. wikipedia.org
Invertebrates are also susceptible to pyridine toxicity. For the water flea (Daphnia magna), the 48-hour EC50 (concentration causing an effect in 50% of the population) is approximately 110 mg/L.
The toxicity of pyridine extends to aquatic plants and algae. For the green alga Scenedesmus quadricauda, the 72-hour IC50 (concentration causing 50% inhibition of growth) is 120 mg/L.
Terrestrial Ecotoxicology:
Information on the terrestrial ecotoxicology of pyridine is less extensive. However, due to its potential to enter the soil environment, its effects on soil organisms are a concern. Studies on the earthworm (Eisenia fetida) have shown a 14-day LC50 of 681 mg/kg of soil.
The microbial communities in soil can also be affected by pyridine. While some microorganisms can degrade pyridine, high concentrations can be inhibitory to microbial activity, potentially affecting important soil processes such as nitrogen and carbon cycling.
Microbial Toxicity:
Certain pyridine derivatives have demonstrated antimicrobial properties. For instance, some 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have shown toxic effects on Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 0.2–1.3 µg/mL. nih.gov This highlights the structure-dependent toxicity of pyridine compounds.
Interactive Table: Table 2: Acute Ecotoxicity Data for Pyridine
| Organism | Species | Endpoint | Concentration (mg/L) | Reference |
| Fish | Pimephales promelas (Fathead Minnow) | 96-h LC50 | 63-117 | |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 4.6 | wikipedia.org |
| Invertebrate | Daphnia magna (Water Flea) | 48-h EC50 | 110 | |
| Algae | Scenedesmus quadricauda | 72-h IC50 | 120 | |
| Earthworm | Eisenia fetida | 14-d LC50 | 681 mg/kg soil |
Green Chemical Processes for Reduced Environmental Impact
In response to the environmental concerns associated with traditional chemical synthesis, there is a growing emphasis on the development of "green" chemical processes for the production of pyridine and its derivatives. nih.gov These processes aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One key area of research is the use of more environmentally friendly solvents. Traditional syntheses of pyridine often employ volatile and toxic organic solvents. benthamscience.com Green alternatives being explored include the use of ionic liquids and supercritical carbon dioxide. benthamscience.comguidechem.com Ionic liquids, with their low vapor pressure and tunable properties, can act as both solvents and catalysts, leading to cleaner reactions and easier product separation. benthamscience.com
Catalysis plays a central role in green chemistry, and the development of more efficient and recyclable catalysts is a major focus. For the synthesis of pyridine derivatives, various greener catalysts have been investigated, including zeolites and activated fly ash. rsc.orgbhu.ac.in These catalysts can offer high yields and selectivity under milder reaction conditions compared to traditional methods. rsc.org
Microwave-assisted and ultrasound-assisted synthesis are other green techniques that have been successfully applied to the production of pyridine derivatives. acs.orgnih.gov These methods can significantly reduce reaction times and energy consumption. acs.org Solvent-free reaction conditions, where the reactants are mixed without a solvent, represent another important green chemistry approach that minimizes waste. nih.gov
For the production of pyridine itself, sustainable approaches are being developed, such as the thermo-catalytic conversion of glycerol (B35011) (a byproduct of biodiesel production) with ammonia (B1221849) over zeolite catalysts. rsc.org In the context of this compound, cleaner preparation methods focus on efficient gas-liquid reactions and the recycling of byproducts to minimize waste streams.
Pyridine Hydrochloride As a Key Intermediate in Complex Chemical Synthesis
Pharmaceutical and Medicinal Chemistry Applications
In the realm of pharmaceutical and medicinal chemistry, pyridine (B92270) hydrochloride serves as a fundamental building block and reagent in the synthesis of a wide array of therapeutic agents. Its involvement is crucial in the development of drugs targeting a spectrum of diseases.
Pyridine hydrochloride is a key precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). The pyridine ring is a common scaffold in many drugs, and this compound provides a convenient and reactive source of this essential structural motif. For instance, in the synthesis of the antihistamine Chlorpheniramine , a pyridine derivative serves as a crucial starting material. The synthesis involves the reaction of p-chlorophenylacetonitrile with 2-chloropyridine, a process where this compound can be used to generate the reactive pyridine species in situ or as a catalyst. google.comgoogle.compatsnap.com Similarly, the antidepressant Mirtazapine is synthesized from a pyridine precursor, 2-chloro-3-cyanopyridine, highlighting the importance of pyridine-based intermediates in the creation of complex API structures. wikipedia.orgquickcompany.inresearchgate.net
| API | Therapeutic Class | Role of Pyridine/Pyridine Hydrochloride |
|---|---|---|
| Chlorpheniramine | Antihistamine | Precursor (2-chloropyridine) in the initial condensation reaction. google.comgoogle.compatsnap.com |
| Mirtazapine | Antidepressant | Starting material (2-chloro-3-cyanopyridine) for the synthesis of the tetracyclic core. wikipedia.orgquickcompany.inresearchgate.net |
The pyridine scaffold is a prominent feature in many anti-cancer agents due to its ability to interact with various biological targets. nih.govbohrium.comirjet.net While direct synthesis of specific anti-cancer drugs from this compound is not always explicitly detailed in publicly available literature, its role as a fundamental building block for creating more complex pyridine-containing intermediates is well-established. researchgate.net These intermediates are then elaborated to produce final drug molecules. For example, the development of novel pyridine-based heterocyclic compounds with potential antitumor activity often involves the initial synthesis of a functionalized pyridine ring, for which this compound can serve as a starting material or a catalyst. bohrium.com Research has shown that pyridine derivatives exhibit significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). irjet.netacs.org
Pyridine derivatives are central to the synthesis of a major class of cardiovascular drugs known as dihydropyridine (B1217469) calcium channel blockers. rsc.orgnih.gov These drugs, such as Nifedipine and Amlodipine , are widely used to treat hypertension and angina. rsc.orgnih.govthermofisher.com The core of these molecules is a dihydropyridine ring, which is synthesized through the Hantzsch dihydropyridine synthesis. thermofisher.com This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or a nitrogen source. Pyridine and its derivatives are fundamental to this synthesis, and this compound can be employed as a catalyst or to facilitate specific reaction conditions. derpharmachemica.com
| Drug | Mechanism of Action | Synthetic Connection to Pyridine |
|---|---|---|
| Nifedipine | Calcium Channel Blocker | Synthesized via the Hantzsch dihydropyridine synthesis, which constructs the core pyridine-like ring. thermofisher.com |
| Amlodipine | Calcium Channel Blocker | Also synthesized using the Hantzsch reaction, demonstrating the versatility of this pyridine-based synthesis. rsc.org |
This compound is cited as an important pharmaceutical intermediate in the synthesis of certain macrolide antibiotics, such as Erythromycin (B1671065) . guidechem.com While the complete synthetic pathway from this compound to erythromycin is complex and involves multiple steps, the use of pyridine and its derivatives is crucial in various stages of the synthesis of complex natural products. In the context of macrolide synthesis, this compound can be used as a mild acid catalyst or as a reagent to activate or protect specific functional groups during the intricate assembly of the macrocyclic lactone ring. Its role is often to facilitate key bond-forming reactions under controlled conditions. Furthermore, pyridine derivatives are used in the synthesis of advanced generation cephalosporin (B10832234) antibiotics, where a pyridinium (B92312) substituent is incorporated into the C-3 position of the cephalosporin core to enhance antimicrobial activity. nih.govgoogle.com
The versatility of this compound extends to its use in the synthesis of a diverse range of pyridine-containing scaffolds that form the backbone of many drugs. nih.govbohrium.com These scaffolds are then further functionalized to create libraries of compounds for drug discovery. The pyridine ring's electronic properties and ability to participate in various chemical reactions make it a "privileged scaffold" in medicinal chemistry. This compound, being a stable and reactive source of the pyridinium cation, is instrumental in reactions such as nucleophilic aromatic substitution and in the formation of pyridinium salts, which are themselves important intermediates. researchgate.net
Agrochemical and Fine Chemical Synthesis
Beyond the pharmaceutical industry, this compound plays a significant role in the synthesis of agrochemicals and other fine chemicals.
In the agrochemical sector, pyridine is the core structure of many potent herbicides and insecticides. nih.govresearchgate.net The herbicide Paraquat (B189505) , a bipyridinium compound, is synthesized from pyridine. dntb.gov.ua Neonicotinoids, a major class of insecticides, are also pyridine derivatives. nih.govresearchgate.netnih.govdeepdyve.com The synthesis of these compounds often starts with functionalized pyridines, and this compound can be utilized as a catalyst or reagent in these manufacturing processes.
In the broader context of fine chemical synthesis, this compound serves as a useful reagent for various transformations. It is employed as a mild acid catalyst in reactions such as esterification, where it activates the acyl chloride and neutralizes the HCl byproduct. vedantu.comechemi.comstackexchange.comnih.govreddit.com It is also a well-known reagent for the demethylation of aryl methyl ethers, a crucial step in the synthesis of many natural products and pharmaceuticals. deepdyve.com Furthermore, this compound is used in peptide synthesis, where it can act as a catalyst in coupling reactions. nih.govwikipedia.orgpeptide.combachem.com
| Application Area | Specific Use | Example Compound/Reaction |
|---|---|---|
| Agrochemicals | Herbicide Synthesis | Precursor to Paraquat dntb.gov.ua |
| Insecticide Synthesis | Precursor to Neonicotinoids nih.govresearchgate.netnih.govdeepdyve.com | |
| Fine Chemicals | Catalysis | Esterification reactions vedantu.comechemi.comstackexchange.comnih.govreddit.com |
| Reagent | Demethylation of aryl methyl ethers deepdyve.com | |
| Catalysis | Peptide synthesis nih.govwikipedia.orgpeptide.combachem.com |
Production of Pesticides and Herbicides
The pyridine ring is a core structural component in numerous agrochemicals, and this compound is an important raw material for the synthesis of these compounds, particularly high-efficiency, low-toxicity insecticides and herbicides. wikipedia.org
One of the most significant classes of insecticides derived from a pyridine backbone is the neonicotinoids. For instance, the synthesis of Imidacloprid, a widely used systemic insecticide, involves the key intermediate 2-chloro-5-chloromethyl pyridine (CCMP). google.comresearchgate.net While many synthetic routes start with pyridine or substituted pyridines, the initial functionalization steps often involve reactions that are compatible with or facilitated by the use of pyridine in its hydrochloride salt form, which can then be neutralized in situ. This compound is explicitly mentioned as a core raw material for preparing new nicotine (B1678760) insecticides like imidacloprid, aiming to improve crop resistance to pests. jinxiangchemical.com
In the realm of herbicides, pyridine derivatives are equally prominent. The bipyridyl herbicides, Paraquat and Diquat, are synthesized starting from pyridine. The synthesis of Paraquat involves the coupling of pyridine to form 4,4'-bipyridine, which is then methylated. wikipedia.orgresearchgate.netnih.gov While the initial coupling often uses sodium in ammonia, subsequent steps can be performed on pyridine derivatives where this compound could serve as the precursor. Furthermore, this compound is noted for its role in optimizing reaction pathways in herbicide synthesis to reduce environmental pollution, aligning with the principles of green agriculture. jinxiangchemical.com
Table 1: Examples of Pyridine-Based Agrochemicals This table is interactive. Click on the headers to sort.
| Compound Name | Type | Key Synthetic Precursor |
|---|---|---|
| Imidacloprid | Insecticide (Neonicotinoid) | 2-chloro-5-chloromethyl pyridine |
| Paraquat | Herbicide | 4,4'-bipyridine (from pyridine) |
| Diquat | Herbicide | 2,2'-bipyridine (from pyridine) |
| Clopyralid | Herbicide | Picolinic acid derivatives |
| Picloram | Herbicide | Picolinic acid derivatives |
Synthesis of Dyes and Fragrances
This compound is a valuable raw material in the production of fine chemicals, including dyes and fragrances. jinxiangchemical.com The synthesis of azo dyes, a major class of synthetic colorants, often involves a diazotization reaction followed by a coupling reaction. The diazotization of a primary aromatic amine is typically carried out in the presence of a strong acid, such as hydrochloric acid, and sodium nitrite. nih.gov The resulting diazonium salt is then coupled with an aromatic compound. In some procedures, pyridine is used to neutralize the reaction mixture. pharmaguideline.com this compound can conveniently serve as both a source of the acidic proton and, upon neutralization, the pyridine base. Azo dyes incorporating a pyridine ring have been shown to exhibit good dye-ability and excellent fastness properties on synthetic fibers. nih.gov
In the fragrance industry, substituted pyridines are used to create specific scent profiles. For example, certain alkyl-substituted pyridines are utilized for the reconstitution of orange essential oil and for flavoring orange juice, as well as for reproducing fish and seafood flavors. google.com The synthesis of these substituted pyridines can involve multi-step processes where pyridine or a derivative is the starting material. Hydroxylamine (B1172632) hydrochloride, a related salt, is used in the synthesis of some fragrance precursor molecules, highlighting the role of hydrochloride salts in this field. nih.gov
Table 2: Applications of Pyridine Derivatives in Dyes and Fragrances This table is interactive. Click on the headers to sort.
| Application Area | Compound Class | Role of Pyridine Moiety |
|---|---|---|
| Dyes | Azo Dyes | Forms part of the chromophore, enhancing color and fastness |
| Dyes | Cyanine Dyes | Part of the polymethine chain, influencing absorption/emission spectra |
| Fragrances | Alkyl Pyridines | Contributes to specific odor profiles (e.g., fruity, fatty, green) |
Building Block for Complex Organic Molecules
Functionalized pyridines are considered invaluable building blocks in organic synthesis and medicinal chemistry. jinxiangchemical.com this compound serves as a versatile reagent and a precursor to these essential molecular components. One of its key applications is in demethylation reactions. The cleavage of methyl aryl ethers to the corresponding phenols is a common transformation in the synthesis of natural products and pharmaceuticals, and this can be efficiently achieved by heating the methoxy (B1213986) compound with this compound. researchgate.netarkat-usa.org This method is particularly useful when other demethylating agents like hydrobromic acid might affect other functional groups in the molecule. researchgate.net
The pyridine ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov The ability to use this compound to modify and build upon other molecules makes it a fundamental tool for creating libraries of complex organic molecules for drug discovery. Its use in organic synthesis is well-documented and includes applications in cyclodehydration, isomerization, and the cleavage of epoxide rings. researchgate.net
Intermediates for Other Heterocyclic Compounds
This compound is an effective reagent for cyclization and cyclodehydration reactions, making it a key intermediate in the synthesis of a variety of other heterocyclic compounds. researchgate.net For instance, the synthesis of substituted pyridines can be achieved through the cyclization of 1,5-dicarbonyl compounds with hydroxylamine hydrochloride, a reaction that underscores the utility of hydrochloride salts in forming pyridine rings. nih.gov
Furthermore, this compound is instrumental in the synthesis of fused heterocyclic systems. The Skraup synthesis, a classic method for preparing quinolines, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgslideshare.net A related reaction, the Doebner-von Miller synthesis, uses α,β-unsaturated carbonyl compounds and an acid, often hydrochloric acid, to produce substituted quinolines. pharmaguideline.comiipseries.org These reactions highlight the role of strong acids in facilitating the cyclization and dehydration steps necessary to form the quinoline (B57606) ring system. This compound can act as an acid catalyst in such cyclization reactions. researchgate.net N-(4-Pyridyl)pyridinium chloride hydrochloride, a derivative prepared from pyridine, is a useful intermediate for the synthesis of 4-pyridinesulfonic acid, which in turn is a precursor for various other pyridine derivatives. orgsyn.org
Table 3: Heterocyclic Systems Synthesized Using Pyridine-Related Intermediates This table is interactive. Click on the headers to sort.
| Target Heterocycle | Synthetic Method | Role of Pyridine/Acid Component |
|---|---|---|
| Substituted Pyridines | Bohlmann-Rahtz Synthesis | Cyclodehydration of aminodienone intermediates |
| Quinolines | Skraup Synthesis | Acid-catalyzed cyclization and dehydration |
| Quinolines | Doebner-von Miller Synthesis | Acid-catalyzed reaction of anilines with α,β-unsaturated carbonyls |
| Substituted Pyridines | From 1,5-Dicarbonyls | Cyclization with hydroxylamine hydrochloride |
| 4-Pyridinesulfonic Acid | From N-(4-Pyridyl)pyridinium chloride HCl | Precursor to other functionalized pyridines |
Research Methodologies and Safety Protocols in Pyridine Hydrochloride Studies
Laboratory Best Practices and Handling Requirements
Proper handling of pyridine (B92270) hydrochloride in a laboratory setting is crucial to minimize exposure and prevent accidents. This involves a combination of engineering controls, personal protective equipment, and specific handling procedures.
Engineering Controls:
Ventilation: All work with pyridine hydrochloride should be conducted in a well-ventilated area. postapplescientific.compostapplescientific.com The use of a certified laboratory chemical fume hood is essential to control the inhalation of any dust or vapors. postapplescientific.comwsu.edu Appropriate exhaust ventilation should be in place where dust can be formed. uprm.edu
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation. wsu.educoleparmer.com
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound. This includes:
Eye and Face Protection: Chemical safety goggles or glasses with side-shields conforming to approved standards (e.g., EN166, NIOSH) are required to protect against splashes. uprm.educoleparmer.com A face shield may be necessary for tasks with a higher risk of splashing. guidechem.comjubilantingrevia.com
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. postapplescientific.compostapplescientific.com Gloves should be inspected before use and disposed of properly after handling the compound. uprm.edu A proper glove removal technique is necessary to avoid skin contact. uprm.edu
Protective Clothing: A lab coat, fully buttoned, is the minimum requirement. postapplescientific.compostapplescientific.com Impervious clothing may be necessary to prevent skin contact with liquid solutions. guidechem.com
Respiratory Protection: If engineering controls are insufficient or during large-scale operations, a NIOSH-approved respirator may be required. coleparmer.comjubilantingrevia.com A respiratory protection program should be followed whenever workplace conditions warrant respirator use. coleparmer.com
Handling and Storage:
General Handling: Avoid contact with skin, eyes, and clothing. coleparmer.comchemicalbook.com Minimize dust generation and accumulation. coleparmer.comchemicalbook.com Do not eat, drink, or smoke in areas where this compound is handled. jubilantingrevia.comfishersci.com Wash hands thoroughly after handling and before breaks. uprm.educoleparmer.com
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. postapplescientific.comcoleparmer.comchemicalbook.com Keep containers tightly closed to prevent moisture absorption as the compound is hygroscopic. uprm.eduthermofisher.com Containers should be clearly labeled. postapplescientific.compostapplescientific.com
Interactive Data Table: Personal Protective Equipment for this compound
| PPE Category | Recommended Equipment | Standard/Specification |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields, Chemical goggles, Face shield | EN166, NIOSH approved uprm.educoleparmer.com |
| Hand Protection | Nitrile gloves, Neoprene gloves | Check manufacturer's compatibility chart postapplescientific.compostapplescientific.com |
| Body Protection | Lab coat, Chemical-resistant apron, Impervious clothing | Dependent on scale of work postapplescientific.comguidechem.commsu.edu |
| Respiratory Protection | NIOSH-approved respirator | As needed, based on ventilation and exposure assessment coleparmer.comjubilantingrevia.com |
Emergency Response and Contamination Control in Research Settings
A well-defined emergency response plan is critical for managing accidental releases or exposures to this compound.
Spill Response:
Minor Spills: For small spills that can be cleaned up quickly (e.g., within 10 minutes) by trained personnel, the area should be secured. wsu.edu Absorbent materials like sand, vermiculite, or cat litter should be used to contain the spill, working from the outside in. postapplescientific.comacs.org The absorbed material should then be swept up, placed in a suitable, sealed container for disposal, and the area decontaminated with soap and water. uprm.eduouhsc.edu
Major Spills: In the event of a large spill, the area should be immediately evacuated. wsu.edu Emergency services (e.g., 911) and the institution's environmental health and safety (EH&S) department must be notified. wsu.eduouhsc.edu Only trained emergency responders should handle the cleanup of major spills.
First Aid Measures:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. postapplescientific.comcoleparmer.com Seek immediate medical attention. coleparmer.com
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. postapplescientific.comuprm.educoleparmer.com Seek medical attention if irritation occurs or persists. uprm.educoleparmer.com
Inhalation: Move the exposed individual to fresh air. postapplescientific.comuprm.edu If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. uprm.educhemicalbook.com
Ingestion: Do not induce vomiting. coleparmer.com If the person is conscious, rinse their mouth with water and seek immediate medical attention. uprm.educoleparmer.com
Contamination Control:
Decontamination: All equipment and surfaces that come into contact with this compound should be decontaminated. jubilantingrevia.com For personal decontamination, washing with soap and water is effective. postapplescientific.com In case of widespread contamination, an emergency shower should be used. wsu.educoleparmer.com
Preventing Spread: Spills should be contained to prevent them from entering drains or water sources. uprm.eduguidechem.com Contaminated clothing should be removed and laundered separately before reuse or double-bagged for disposal. coleparmer.comjubilantingrevia.comservice.gov.uk
Interactive Data Table: Emergency Procedures for this compound Exposure
| Exposure Route | Immediate Action | Follow-up |
|---|---|---|
| Eye Contact | Flush with water for at least 15 minutes. postapplescientific.comcoleparmer.com | Seek immediate medical attention. coleparmer.com |
| Skin Contact | Remove contaminated clothing; wash with soap and water for at least 15 minutes. postapplescientific.comcoleparmer.com | Seek medical attention if irritation persists. uprm.edu |
| Inhalation | Move to fresh air. postapplescientific.comuprm.edu | Provide artificial respiration if needed; seek immediate medical attention. uprm.educhemicalbook.com |
| Ingestion | Rinse mouth with water (if conscious). uprm.educoleparmer.com | Do not induce vomiting; seek immediate medical attention. coleparmer.com |
Waste Management and Disposal Procedures for Research Byproducts
The disposal of this compound and any byproducts from its use in research must comply with local, state, and federal regulations for hazardous waste. cdc.gov
Waste Collection:
Surplus and non-recyclable solutions should be collected in a designated, compatible, and properly labeled waste container. wsu.eduuprm.edu
Containers should be kept tightly sealed and stored in a safe, designated waste accumulation area, away from incompatible materials. wsu.edu
Contaminated materials, such as absorbent pads, gloves, and disposable lab coats, should also be collected as hazardous waste. wsu.eduuprm.edu
Disposal Methods:
Never dispose of this compound down the drain or in regular trash. postapplescientific.com
A licensed professional waste disposal service must be contacted for the disposal of this material. uprm.edu
Common disposal methods for chemical waste like this compound include incineration at high temperatures in a permitted hazardous waste facility. cdc.gov
Regulatory Compliance:
Waste generators are responsible for correctly classifying and labeling their hazardous waste according to regulations such as those from the Environmental Protection Agency (EPA). coleparmer.com
It is essential to consult institutional EH&S guidelines and local regulations to ensure complete and accurate classification and disposal procedures. coleparmer.comcdc.gov
Q & A
Q. What are the optimal methods for synthesizing pyridine hydrochloride with high purity?
this compound is typically synthesized by reacting pyridine with hydrochloric acid in a solvent such as dichloromethane. A study demonstrated that maintaining a molar ratio of pyridine to HCl at 1:1.05 under controlled stirring at 0–5°C yields a product with 98% purity and 94% yield . Post-synthesis purification involves recrystallization in ethanol or acetone to remove unreacted HCl. Characterization via melting point analysis (typically 144–146°C) and NMR spectroscopy (e.g., δ 8.6 ppm for aromatic protons) ensures purity .
Q. How should this compound be safely handled in laboratory settings?
this compound is corrosive and requires strict safety protocols:
Q. What analytical techniques are suitable for quantifying residual this compound in reaction products?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for quantifying residual this compound. A validated method achieved detection limits of 0.1 μg/mL using a C18 column and mobile phase of acetonitrile:water (70:30, v/v) . Alternatively, ion chromatography or titration with NaOH can measure chloride ions released from hydrolysis .
Advanced Research Questions
Q. How do temperature and reaction time influence the removal of this compound during anhydrous magnesium chloride production?
In dehydration processes, this compound acts as a chlorinating agent. At 425°C, residual this compound in MgCl₂ drops below 2% within 0.5 hours. Prolonged heating (>1 hour) at this temperature shows minimal improvement, but under vacuum at 350°C, extended time (2 hours) reduces residues due to enhanced volatilization . Optimize parameters using thermogravimetric analysis (TGA) to balance efficiency and energy costs .
Q. What mechanisms explain the substitution reactivity of this compound derivatives in organic synthesis?
this compound derivatives (e.g., 2-Chloro-4-(chloromethyl)this compound) undergo nucleophilic substitution at the chloromethyl group. The electron-withdrawing effect of the pyridine ring enhances the electrophilicity of the chlorinated carbon, facilitating reactions with amines or thiols. Computational studies (DFT) suggest transition states stabilized by π-backbonding from the pyridine nitrogen . Compare reactivity with analogues like 4-(chloromethyl)this compound to isolate steric vs. electronic effects .
Q. How can contradictory data on this compound’s thermal stability be resolved?
Discrepancies in thermal decomposition temperatures (reported 150–200°C) may arise from moisture content or impurities. Use dynamic TGA under inert gas (N₂) to standardize conditions. For example, anhydrous this compound decomposes at 190°C, while hydrated forms degrade at lower temperatures (∼145°C). Cross-validate with differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to decomposition .
Q. What methodologies ensure reproducibility in synthesizing this compound-based coordination complexes?
- Standardize stoichiometry: Use a 1:1 molar ratio of this compound to metal salts (e.g., ZnCl₂).
- Control pH: Maintain acidic conditions (pH 3–4) to prevent ligand dissociation.
- Characterize complexes via FT-IR (shift in N–H stretching to 2500–2700 cm⁻¹) and X-ray crystallography to confirm structure .
Methodological Guidelines for Data Reporting
- Experimental Reproducibility : Document solvent purity, reaction temperature (±1°C), and stirring rate in synthesis protocols .
- Data Presentation : Use tables to compare variables (e.g., Table 4 in for dehydration kinetics) and highlight statistical significance (p-values) in comparative studies .
- Safety Compliance : Reference OSHA and GHS guidelines for hazard communication in SDS documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
